Cas no 91569-58-3 (5-methyl-3-(o-tolyl)isoxazole-4-carboxylic acid)

5-Methyl-3-(o-tolyl)isoxazole-4-carboxylic acid is a heterocyclic carboxylic acid derivative featuring an isoxazole core substituted with a methyl group at the 5-position and an ortho-tolyl group at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structural framework allows for further functionalization, making it valuable for constructing more complex molecules. The presence of the carboxylic acid group enhances reactivity, facilitating coupling reactions and derivatization. The compound’s stability under standard conditions ensures consistent performance in synthetic applications. Its well-defined structure and purity make it suitable for research and industrial use in medicinal chemistry and material science.
5-methyl-3-(o-tolyl)isoxazole-4-carboxylic acid structure
91569-58-3 structure
Product Name:5-methyl-3-(o-tolyl)isoxazole-4-carboxylic acid
CAS No:91569-58-3
MF:C12H11NO3
MW:217.220643281937
CID:799908
PubChem ID:24259592
Update Time:2025-10-06

5-methyl-3-(o-tolyl)isoxazole-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 4-Isoxazolecarboxylicacid, 5-methyl-3-(2-methylphenyl)-
    • 4-Isoxazolecarboxylicacid,5-methyl-3-o-tolyl-(7CI)
    • 5-methyl-3-(2-methylphenyl)-1,2-oxazole-4-carboxylic acid
    • 5-methyl-3-(o-tolyl)isoxazole-4-carboxylic acid
    • Inchi: 1S/C12H11NO3/c1-7-5-3-4-6-9(7)11-10(12(14)15)8(2)16-13-11/h3-6H,1-2H3,(H,14,15)
    • InChI Key: CBOGMXJKUKBSEQ-UHFFFAOYSA-N
    • SMILES: O1C(C)=C(C(=O)O)C(C2C=CC=CC=2C)=N1

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5-methyl-3-(o-tolyl)isoxazole-4-carboxylic acid Related Literature

Additional information on 5-methyl-3-(o-tolyl)isoxazole-4-carboxylic acid

Introduction to 5-methyl-3-(o-tolyl)isoxazole-4-carboxylic acid (CAS No. 91569-58-3)

5-methyl-3-(o-tolyl)isoxazole-4-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 91569-58-3, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic compound belongs to the isoxazole family, characterized by a five-membered ring containing an oxygen atom and a nitrogen atom. The presence of a methyl group at the 5-position and an o-tolyl (para-methylphenyl) substituent at the 3-position imparts unique chemical properties that make it a valuable intermediate in synthetic chemistry and drug development.

The structural features of 5-methyl-3-(o-tolyl)isoxazole-4-carboxylic acid contribute to its versatility in various chemical transformations. The carboxylic acid functionality at the 4-position allows for further derivatization, enabling the synthesis of more complex molecules. This compound has garnered attention in recent years due to its potential applications in medicinal chemistry, particularly as a building block for the development of novel therapeutic agents.

In the context of contemporary pharmaceutical research, isoxazole derivatives have been extensively studied for their biological activity. The isoxazole core is known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The specific substitution pattern in 5-methyl-3-(o-tolyl)isoxazole-4-carboxylic acid may enhance its interaction with biological targets, making it a promising candidate for further investigation.

Recent studies have highlighted the importance of heterocyclic compounds in drug discovery. Isoxazoles, in particular, have shown promise as scaffolds for small-molecule drugs due to their ability to mimic natural products and interact with biological macromolecules. The synthesis of 5-methyl-3-(o-tolyl)isoxazole-4-carboxylic acid has been optimized using various synthetic routes, including condensation reactions and cyclization processes. These methods have been refined to ensure high yield and purity, making the compound readily available for further functionalization.

The o-tolyl substituent in 5-methyl-3-(o-tolyl)isoxazole-4-carboxylic acid plays a crucial role in determining its chemical behavior. The electron-donating nature of the methyl group enhances electrophilic substitution reactions, while the phenyl ring provides steric hindrance and electronic modulation. This balance makes the compound an excellent candidate for exploring structure-activity relationships (SAR) in drug design.

Advances in computational chemistry have further facilitated the study of 5-methyl-3-(o-tolyl)isoxazole-4-carboxylic acid. Molecular modeling techniques allow researchers to predict binding affinities and optimize lead compounds before experimental synthesis. These computational approaches have been instrumental in identifying potential drug candidates with improved pharmacokinetic properties.

The carboxylic acid moiety in 5-methyl-3-(o-tolyl)isoxazole-4-carboxylic acid offers multiple avenues for further chemical modification. It can be esterified, amidated, or converted into other functional groups, enabling the synthesis of diverse derivatives. Such modifications are essential for tailoring the biological activity and pharmacological profile of the compound. For instance, esters derived from this compound have shown enhanced solubility and bioavailability, making them more suitable for therapeutic applications.

In conclusion, 5-methyl-3-(o-tolyl)isoxazole-4-carboxylic acid (CAS No. 91569-58-3) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and versatile chemical properties make it a valuable tool for synthesizing novel therapeutic agents. As research continues to uncover new applications for isoxazole derivatives, compounds like this will undoubtedly play a crucial role in advancing drug discovery efforts worldwide.

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